B1578287 Cytotoxic linear peptide IsCT2

Cytotoxic linear peptide IsCT2

Cat. No.: B1578287
Attention: For research use only. Not for human or veterinary use.
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Description

Cytotoxic linear peptide IsCT2 is a synthetic peptide originally isolated from the venom of the scorpion Opisthacanthus madagascariensis . This linear peptide is composed of 11 amino acids (H-Ile-Phe-Gly-Ala-Ile-Trp-Asn-Gly-Ile-Lys-Ser-OH) with a molecular weight of 1205.4 Da . IsCT2 is a subject of research interest due to its potent biological activities, primarily its demonstrated antibacterial effects against various bacterial strains . Studies on its closely related analog, IsCT, suggest that such peptides can adopt an alpha-helical configuration, which is crucial for interacting with and disrupting microbial cell membranes, leading to cell lysis . This mechanism makes it a valuable model compound for studying peptide-lipid interactions and the development of novel antimicrobial agents . The peptide is provided as a lyophilized powder with a purity of 95.7% (by HPLC). This product is intended for research applications only and is not for diagnostic or therapeutic use in humans. For comprehensive handling, storage, and experimental data, please refer to the provided documentation and cited scientific literature .

Properties

bioactivity

Antibacterial

sequence

IFGAIWNGIKS

Origin of Product

United States

Molecular Architecture and Structure Activity Relationships of Cytotoxic Linear Peptide Isct2

Primary Structural Features and Post-Translational Modifications

IsCT2 is a relatively short peptide, comprised of 13 amino acid residues. nih.govajol.info Its primary sequence is IFGAIWNGIKSLF. nih.gov A key characteristic of IsCT2, and its close analog IsCT, is the absence of cysteine residues, meaning it does not form disulfide bridges. nih.govmdpi.comnih.gov This lack of disulfide bonds contributes to its linear and flexible nature.

A critical post-translational modification (PTM) identified in IsCT2 is the amidation of its C-terminus. nih.govmdpi.com This modification, where the C-terminal carboxyl group is converted to a carboxamide, is a common feature among many antimicrobial peptides (AMPs). plos.orgnih.gov The C-terminal amidation is believed to play a crucial role in stabilizing the peptide's secondary structure, particularly its α-helical conformation, and enhancing its affinity for microbial membranes. plos.orgnih.gov The process of maturation from a precursor peptide involves the post-translational processing of a signal peptide and a carboxy-terminal propeptide region that flank the mature peptide sequence. plos.org

FeatureDescription
Peptide Name IsCT2
Source Opisthacanthus madagascariensis scorpion venom nih.govembrapa.br
Amino Acid Sequence IFGAIWNGIKSLF nih.gov
Number of Residues 13 nih.govajol.info
Post-Translational Modification C-terminal amidation nih.govmdpi.com
Key Structural Feature Absence of cysteine residues (no disulfide bridges) nih.govmdpi.comnih.gov

Conformational Analysis and Secondary Structure Elucidation

While appearing as a simple linear chain in its primary structure, IsCT2 adopts a more complex and functionally critical three-dimensional conformation in specific environments.

Alpha-Helical Conformation in Biologically Relevant Environments

In aqueous solutions, many AMPs, including IsCT2, tend to exist in a random, unstructured conformation. nih.gov However, upon encountering a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or lipid micelles, IsCT2 undergoes a significant conformational change. nih.govnih.govbirzeit.edu Circular dichroism (CD) spectroscopy studies have confirmed that IsCT2 adopts a distinct α-helical structure in such hydrophobic or membrane-like environments. plos.orgnih.govnih.gov This transition to an α-helical conformation is a hallmark of many membrane-active peptides and is essential for their biological function. nih.gov The α-helical structure provides a rigid framework that facilitates the peptide's interaction with and disruption of the cell membrane. plos.org

Influence of Amphipathicity on Peptide Function

The α-helical structure of IsCT2 is not merely a rigid rod; it is profoundly amphipathic. nih.govajol.infomdpi.com This means that the amino acid residues are arranged along the helix in a way that segregates the hydrophobic (water-repelling) and hydrophilic (water-attracting) side chains onto opposite faces of the helix. nih.govmdpi.comnih.gov This spatial arrangement is a fundamental requirement for the lytic activity of many AMPs. mdpi.comsemanticscholar.org The hydrophobic face is able to interact with and insert into the lipid core of the cell membrane, while the hydrophilic face, often carrying a positive charge, can interact with the polar head groups of the phospholipids (B1166683) or the aqueous environment. nih.govfrontiersin.org This amphipathic nature is the primary driver for the peptide's ability to disrupt membrane integrity. nih.gov Helical wheel projections of IsCT2 clearly illustrate this segregation of hydrophobic and hydrophilic residues. researchgate.net

Correlations Between Structural Elements and Cytolytic Activity

The cytotoxic function of IsCT2 is not a random event but a direct consequence of its specific structural attributes. The interplay between its hydrophobicity and net charge dictates its interaction with and specificity towards target cell membranes.

Role of Hydrophobicity in Membrane Interactions

Hydrophobicity is a major determinant of IsCT2's ability to interact with and disrupt cell membranes. researchgate.net The hydrophobic residues of the peptide are crucial for its insertion into the nonpolar lipid bilayer of the target cell. nih.govresearchgate.net Studies involving analogs of IsCT peptides, where hydrophobicity was systematically increased by substituting certain amino acids with more hydrophobic ones (like alanine, valine, and leucine), have demonstrated a corresponding enhancement in antibacterial activity. nih.govdntb.gov.ua However, this increased hydrophobicity often comes at the cost of higher hemolytic activity (toxicity towards red blood cells), indicating that a delicate balance of hydrophobicity is required for potent and selective antimicrobial action. nih.govfrontiersin.orgdntb.gov.ua The initial electrostatic attraction is followed by hydrophobic interactions, which are the primary driving force for the peptide's partitioning into the lipid bilayer. researchgate.net

Structural ElementRole in Cytolytic ActivityResearch Findings
α-Helical Conformation Provides a stable, rod-like structure necessary for membrane insertion. plos.orgForms in membrane-mimicking environments like TFE and lipid micelles. nih.govnih.gov
Amphipathicity Segregates hydrophobic and hydrophilic residues, enabling interaction with both the lipid core and polar head groups of the membrane. nih.govnih.govEssential for the mechanism of action of many antimicrobial peptides. mdpi.comsemanticscholar.org
Hydrophobicity Drives the insertion of the peptide into the nonpolar lipid bilayer of the cell membrane. nih.govresearchgate.netIncreasing hydrophobicity can enhance antibacterial activity but may also increase hemolytic toxicity. nih.govdntb.gov.ua
Net Positive Charge Mediates initial electrostatic attraction to negatively charged bacterial membranes, contributing to specificity. plos.orgresearchgate.netAltering the net charge significantly impacts both antimicrobial and hemolytic activity. nih.govdntb.gov.ua

Determinants of Membrane Permeabilization

The primary mechanism by which IsCT2 exerts its cytotoxic effects is through the permeabilization of cell membranes. nih.gov This process is governed by a combination of the peptide's structural features and its interactions with the lipid bilayer of target cells.

A crucial determinant of IsCT2's membrane-disrupting ability is its adoption of an amphipathic α-helical structure. nih.govresearchgate.net In an aqueous environment, the peptide may exist in a random coil conformation. However, upon encountering a membrane, particularly in a hydrophobic or membrane-mimicking environment like trifluoroethanol (TFE), it folds into a distinct α-helix. nih.govnih.gov This helical structure positions hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, creating an amphipathic character that is essential for its function. researchgate.netmdpi.com The hydrophobic face of the helix interacts with the lipid core of the cell membrane, while the hydrophilic, often positively charged face, interacts with the polar head groups of the phospholipids and the aqueous surroundings. nih.gov

The amino acid sequence of IsCT2, IFGAIWNGIKSLF-NH2, is fundamental to its membrane-permeabilizing activity. researchgate.netmdpi.com The presence of hydrophobic residues such as Isoleucine (I), Phenylalanine (F), Glycine (G), Alanine (A), and Leucine (L) facilitates the insertion of the peptide into the non-polar interior of the membrane. researchgate.netnih.gov Conversely, the cationic amino acid Lysine (K) contributes a positive charge, which is crucial for the initial electrostatic attraction to the negatively charged components often found in microbial membranes. researchgate.netnih.gov

Studies have shown that alterations in the hydrophobicity and net charge of IsCT2 and its analogs can significantly impact their membrane-permeabilizing and hemolytic activities. Increasing the hydrophobicity by substituting certain amino acids can enhance antibacterial activity, but it often comes at the cost of increased toxicity to host cells, such as red blood cells (hemolytic activity). researchgate.netnih.gov For instance, analogs with increased positive charge have shown moderate bacterial growth inhibition but also high hemolytic activity. researchgate.netnih.gov This highlights the delicate balance between these properties that dictates the peptide's therapeutic potential.

The interaction of IsCT2 with the cell membrane is thought to follow a "carpet" or "detergent-like" model rather than forming discrete pores like the "barrel-stave" or "toroidal-pore" models. mdpi.com In the carpet model, the peptides accumulate on the surface of the membrane. Once a threshold concentration is reached, they disrupt the membrane integrity, leading to the formation of micelles and subsequent cell lysis. mdpi.com This mechanism is supported by the observation that IsCT2 is capable of disrupting artificial membranes. nih.gov

Comparative Structural Analysis with Related Cytotoxic Peptides

IsCT2 shares structural and functional similarities with a number of other cytotoxic peptides, particularly those derived from scorpion venom. A comparative analysis provides valuable insights into the conserved motifs and structural variations that govern their biological activities.

Pandinin-2: Isolated from the scorpion Pandinus imperator, Pandinin-2 is another α-helical antimicrobial peptide. plos.org It is a 24-amino acid peptide and, like IsCT2, is polycationic. plos.org While both are effective against Gram-positive bacteria, Pandinin-2 shows less activity against Gram-negative bacteria compared to its efficacy against Gram-positive strains. plos.org

Hadrurin: This 41-amino acid peptide from the scorpion Hadrurus aztecus is a long-chain AMP that also forms helical structures. plos.orgajol.info It demonstrates antimicrobial activity, particularly against Gram-negative bacteria. plos.org Unlike the shorter IsCT2, its longer chain allows for the formation of more extensive helical domains. ajol.info

BmKn2: A 13-amino acid peptide from the scorpion Buthus martensii Karsch, BmKn2 has a primary structure that places it in a distinct group with IsCT and IsCT2. ajol.info It also possesses an α-helical region and exhibits broad-spectrum antimicrobial activity. ajol.info Interestingly, BmKn2 has been reported to show higher activity against certain Gram-negative bacteria like E. coli and P. aeruginosa when compared to IsCT and IsCT2. ajol.info

The table below provides a comparative overview of IsCT2 and related cytotoxic peptides:

PeptideSource OrganismAmino Acid SequenceMolecular Weight (Da)Key Structural Feature
IsCT2 Opisthacanthus madagascariensisIFGAIWNGIKSLF-NH21466.0Amphipathic α-helix
IsCT Opisthacanthus madagascariensisILGKIWEGIKSLF-NH21504.2Amphipathic α-helix
Pandinin-2 Pandinus imperatorFFSLIPSLVGGSISAFK-NH224 amino acidsα-helical, polycationic
Hadrurin Hadrurus aztecusVLDIIKRIKGKLFSAIKGSVSAIKGLKGL4435.6Long-chain, helical
BmKn2 Buthus martensii KarschGKLFKKIKNKLF-NH21558.0α-helical

Mechanistic Insights into the Cytotoxicity of Isct2

Cellular Target Identification and Interaction Dynamics

IsCT2, a 13-amino acid peptide, exhibits its cytotoxic effects primarily through interactions with the cell membrane, leading to its disruption. nih.govplos.org However, evidence also suggests that it can translocate across the membrane to engage with internal cellular machinery. nih.govmdpi.com

Investigations into Cell Membrane Interaction Models

The initial and most critical step in IsCT2's cytotoxic action is its interaction with the cell membrane. plos.org As an amphipathic α-helical peptide, IsCT2 possesses both hydrophobic and hydrophilic regions, which are crucial for its membrane-disrupting activities. nih.gov The interaction is thought to begin with an electrostatic attraction between the cationic peptide and the negatively charged components of the target cell membrane. semanticscholar.org

Several models have been proposed to explain how antimicrobial peptides (AMPs) like IsCT2 compromise membrane integrity. These include the barrel-stave, toroidal pore, and carpet models. plos.orgnih.gov

Barrel-Stave Model: In this model, peptides insert into the membrane and aggregate to form a pore resembling the staves of a barrel. nih.gov This mechanism is generally associated with peptides long enough to span the membrane, which may not be the case for the shorter IsCT2. ajol.infomdpi.com

Toroidal Pore Model: Here, the peptides, along with the lipid monolayers, bend inward to form a continuous pore where the peptide's hydrophilic faces line the pore and their hydrophobic faces interact with the lipid core. nih.gov This model involves significant membrane disruption.

Carpet Model: This model is considered the most likely mechanism for shorter peptides like IsCT2. ajol.info The peptides accumulate on the membrane surface, forming a "carpet-like" layer. ajol.infomdpi.com Once a threshold concentration is reached, this detergent-like action leads to membrane destabilization and the formation of micelles, causing a general breakdown of the membrane barrier rather than discrete pores. ajol.infoplos.org

Given that IsCT2 is a relatively short peptide, it is proposed to act via a 'detergent-like' or 'carpet' model, as it would be too short to form a stable transmembrane pore as described by the barrel-stave or toroidal models. ajol.info

The interaction of IsCT2 with the cell membrane leads to significant destabilization and eventual disruption. This process is influenced by the lipid composition of the membrane. ajol.info Studies using small unilamellar vesicles (SUVs) have shown that IsCT2 can induce the leakage of entrapped molecules like calcein. ajol.info The efficiency of this disruption is dependent on the ratio of phosphatidylcholine (PC) to sphingomyelin (B164518) (SM) in the model membrane, with IsCT2 showing greater efficacy in membranes containing a mix of these lipids compared to those composed of only one type. ajol.inforesearchgate.net This suggests that the physical properties of the membrane, such as fluidity, play a crucial role in the peptide's activity. researchgate.net The disruption process ultimately leads to the leakage of cellular contents and cell death. nih.gov

Interaction with Intracellular Components

While membrane disruption is a primary mechanism, there is growing evidence that IsCT2 and its analogs can also exert cytotoxic effects by interacting with intracellular targets after crossing the cell membrane. nih.govmdpi.com

Some studies on IsCT analogs suggest a mechanism that does not solely rely on membrane disruption. nih.gov These peptides may penetrate the cell and interfere with essential cellular processes. nih.govresearchgate.net Specifically, research points towards the inhibition of macromolecular biosynthesis, including the synthesis of nucleic acids and proteins, as a potential intracellular mode of action. nih.govresearchgate.net This suggests that after entering the cytoplasm, the peptide can interfere with the machinery responsible for DNA replication, transcription, and translation, leading to a shutdown of vital cellular functions. mdpi.comresearchgate.net

Elucidation of Cell Death Pathways

The primary mechanism by which many cytotoxic peptides eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This is a regulated process that involves a cascade of molecular events designed to dismantle the cell without triggering an inflammatory response. Apoptosis can be initiated through two main signaling routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Apoptosis is a critical pathway for eliminating damaged or cancerous cells. Research into the broader family of IsCT peptides indicates that they can trigger this process. However, specific studies detailing the direct induction of apoptosis by IsCT2 are limited. In contrast, significant research on analogs, such as AC-AFPK-IsCT1 derived from the related IsCT1 peptide, has demonstrated clear pro-apoptotic effects, often involving the activation of both intrinsic and extrinsic signaling cascades.

The intrinsic pathway of apoptosis is initiated from within the cell in response to stresses like DNA damage or developmental cues. It is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the permeabilization of the outer mitochondrial membrane. This event leads to the release of cytochrome c into the cytoplasm, which then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, activating the executioner caspases.

While direct experimental evidence detailing the role of IsCT2 in activating this pathway is not extensively documented, studies on closely related peptides provide significant insights. For instance, hybrid peptides derived from IsCT1 and IsCT2 have been shown to concurrently activate the intrinsic pathway. This suggests that peptides from this family are capable of interacting with and disrupting mitochondrial functions to initiate apoptosis.

The extrinsic apoptosis pathway is triggered by external signals through the binding of death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. This engagement leads to the recruitment of adaptor proteins and the activation of the initiator caspase, caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the Bid protein, creating a link to the intrinsic pathway.

Similar to the intrinsic pathway, direct evidence for IsCT2's role is sparse. However, studies on IsCT-derived hybrid peptides have confirmed the activation of the extrinsic pathway. The ability of these related peptides to engage both apoptotic pathways simultaneously highlights a potent and efficient mechanism for inducing cell death, which may also reduce the likelihood of drug resistance.

The progression of apoptosis is controlled by a balance between pro-apoptotic and anti-apoptotic proteins. Key players include the tumor suppressor protein p53, which can initiate apoptosis in response to cellular stress, and caspases, the proteases that execute the cell death program.

Research on an analog of IsCT1, AC-AFPK-IsCT1, has shown that its combination with cisplatin (B142131) leads to the upregulation of several key pro-apoptotic markers. These findings illustrate the potential of the IsCT peptide family to modulate these critical cell death regulators.

Table 1: Modulation of Apoptotic Markers by an IsCT1 Analog (AC-AFPK-IsCT1) in Combination with Cisplatin

MarkerFunctionObserved Effect
p53 Tumor suppressor; initiates apoptosis.Upregulation
Caspase-3 Executioner caspase; cleaves cellular substrates.Upregulation
Caspase-8 Initiator caspase of the extrinsic pathway.Upregulation

Disruption of the normal cell cycle is another key strategy for anticancer agents. By halting cell cycle progression at specific checkpoints (e.g., G0/G1, S, or G2/M phases), cytotoxic compounds can prevent cancer cell proliferation and, in many cases, sensitize them to apoptosis.

While specific studies on IsCT2's effect on the cell cycle are not available, research on the IsCT1-derived peptide AC-AFPK-IsCT1 has shown that it can induce a pronounced arrest in the S phase of the cell cycle. This is the phase where DNA replication occurs, and arresting the cycle here can potentiate the effects of DNA-damaging agents and promote apoptosis. Other antimicrobial peptides have been noted to cause arrest in the G0/G1 phases.

The mitochondrial membrane potential (ΔΨm) is crucial for cellular energy production (ATP synthesis) and is a key indicator of mitochondrial health. A collapse or significant reduction in ΔΨm is a hallmark of mitochondrial dysfunction and is often an early event in the intrinsic apoptotic pathway, preceding the release of cytochrome c.

Direct studies measuring the effect of IsCT2 on the mitochondrial membrane potential have not been detailed in the available literature. However, given that many cytotoxic peptides exert their effects by disrupting cellular membranes, it is plausible that IsCT2 could impact mitochondrial membrane integrity. Research on the IsCT1 analog, AC-AFPK-IsCT1, has confirmed that it modulates the mitochondrial membrane potential, contributing to the activation of intrinsic apoptosis. This mechanism is consistent with the actions of many antimicrobial peptides that can permeabilize mitochondrial membranes, leading to depolarization, dysfunction, and subsequent cell death. nih.gov

Antimicrobial Research Applications of Cytotoxic Linear Peptide Isct2

Spectrum of Antimicrobial Activity

IsCT2 has demonstrated a wide range of antimicrobial capabilities, showing efficacy against both bacteria and fungi. scispace.com Research indicates that its activity is potent, often occurring at micromolar concentrations, highlighting its potential as a template for developing new antimicrobial therapies. nih.gov

Studies have consistently shown that IsCT2 possesses a high antimicrobial effect against Gram-positive bacteria. researchgate.net Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MIC), which represent the lowest concentration of the peptide required to inhibit the visible growth of a microorganism. Research has reported MIC values for IsCT2 against several Gram-positive strains, including clinically relevant bacteria such as Staphylococcus aureus. nih.govnih.gov For instance, the MIC of IsCT2 against S. aureus has been measured to be as low as 1 μM. nih.gov In comparative studies, IsCT2 often shows the highest antimicrobial activity among its natural analogs. nih.gov

IsCT2 is also active against Gram-negative bacteria, although its efficacy can be more variable across different species compared to its effects on Gram-positive strains. nih.govscispace.com The peptide's ability to inhibit the growth of bacteria like Escherichia coli and Pseudomonas aeruginosa has been documented. nih.govnih.gov The outer membrane of Gram-negative bacteria presents an additional barrier that antimicrobial peptides must overcome, which may account for the observed variations in activity. rug.nl MIC values for IsCT2 against E. coli have been reported in the range of 5 to 120 μg/mL, while against P. aeruginosa, the MIC can be 100 μg/mL or higher. nih.gov

Beyond its antibacterial properties, IsCT2 exhibits notable antifungal activity. scispace.com It has been shown to be effective against pathogenic yeasts, including species like Candida albicans and Candida tropicalis. researchgate.netfrontiersin.org This broad-spectrum activity, encompassing both bacteria and fungi, makes IsCT2 a molecule of significant interest in the search for new anti-infective agents. nih.gov The peptide's cationic nature is considered important for its antifungal action. frontiersin.org

Table 1: Antimicrobial Efficacy of IsCT2 This table summarizes the Minimum Inhibitory Concentration (MIC) values of IsCT2 against various microbial strains as reported in scientific literature.

Category Microorganism MIC Reference
Gram-Positive Bacteria Staphylococcus aureus1 μM nih.gov
Staphylococcus epidermidis1 μM nih.gov
Bacillus spp.10 to 25 μg/mL nih.gov
Gram-Negative Bacteria Escherichia coli4 μM nih.gov
Pseudomonas aeruginosa8 μM nih.gov
Salmonella typhimurium4 μM nih.gov
Fungi Candida albicansActive researchgate.netfrontiersin.org
Candida tropicalisActive frontiersin.org

Anti-Biofilm Mechanisms and Effects

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. nih.govunil.ch Antimicrobial peptides are being explored as novel agents to combat these persistent infections. nih.gov Research into analogs of the related peptide IsCT provides insights into the potential anti-biofilm capabilities of molecules like IsCT2. nih.govmdpi.com

Truncated analogs of IsCT have demonstrated a significant ability to prevent the formation of biofilms, particularly against Pseudomonas aeruginosa. nih.govmdpi.com One notable analog, IsCT-Δ6-8, showed potent anti-biofilm activity that was not dependent on inhibiting bacterial growth. nih.gov This suggests a mechanism that specifically targets the processes involved in biofilm development. The peptide was found to inhibit the production of pyocyanin, a key virulence factor in P. aeruginosa that plays a role in the development of biofilm-associated infections. nih.govmdpi.com General mechanisms by which antimicrobial peptides inhibit biofilm formation include the suppression of genes responsible for biofilm development, interference with bacterial motility (such as swimming and swarming), and the prevention of initial cell attachment to surfaces. nih.govmdpi.com

Eradicating established biofilms is a major therapeutic challenge. nih.gov Peptides derived from IsCT have shown promise in this area. nih.govmdpi.com The IsCT-Δ6-8 analog, for example, has emerged as a promising candidate for its ability to tackle pre-formed P. aeruginosa biofilms. nih.gov The mechanisms underlying the disruption of mature biofilms by antimicrobial peptides are multifaceted. They can involve the degradation of the extracellular polymeric substance (EPS) that forms the biofilm matrix, thereby exposing the embedded bacteria. mdpi.commdpi.com Furthermore, peptides can permeabilize the membranes of the biofilm-embedded cells, leading to cell death. nih.gov These actions highlight the potential for IsCT2 and its derivatives to be developed as agents for treating chronic, biofilm-related infections. nih.govnih.gov

Table 2: Anti-Biofilm Activity of an IsCT Analog This table outlines the observed anti-biofilm effects of a truncated analog of IsCT, IsCT-Δ6-8, against Pseudomonas aeruginosa.

Activity Effect Mechanism/Target Reference
Inhibition of Biofilm Formation Prevents the establishment of P. aeruginosa biofilms.Not due to bacterial growth inhibition; suggests specific targeting of biofilm development pathways. nih.govmdpi.com
Inhibits production of the virulence factor pyocyanin.Reduces a key component involved in the pathogenesis of P. aeruginosa. nih.govmdpi.com
Disruption of Mature Biofilms Shows potential to eradicate pre-formed P. aeruginosa biofilms.Emerges as a promising candidate for treating established biofilm infections. nih.gov

Anticancer Research Applications of Cytotoxic Linear Peptide Isct2 in Preclinical Models

In Vitro Cytotoxicity and Anti-Proliferative Studies on Cancer Cell Lines

Detailed in vitro studies evaluating the cytotoxic and anti-proliferative effects of IsCT2 across a diverse range of cancer cell lineages, including lung, breast, hepatocellular, and squamous cell carcinoma, are not readily found in published research. While some studies mention IsCT2 in the context of its antimicrobial properties, its specific activity against cancer cells remains an area with limited investigation. researchgate.netresearchgate.net

Evaluation Across Diverse Cancer Lineages (e.g., Lung, Breast, Hepatocellular, Squamous Cell Carcinoma)

No specific data from dedicated studies on the cytotoxic effects of IsCT2 on lung, breast, or hepatocellular carcinoma cell lines were identified in the available research. Some research has been conducted on derivatives of the related peptide, IsCT1, against oral squamous cell carcinoma, but this does not directly provide information on IsCT2. mdpi.commdpi.com

Concentration-Dependent Efficacy Studies

Information regarding the concentration-dependent efficacy of IsCT2 against cancer cell lines is not available in the reviewed literature. Such studies are crucial for determining the potency and therapeutic window of a potential anticancer agent.

Impact on Cancer Cell Migration and Invasion

There is no specific information available from research studies on the impact of IsCT2 on the migration and invasion of cancer cells. These are critical parameters in assessing the potential of a compound to inhibit metastasis.

In Vivo Efficacy Assessment in Xenograft Models

The current body of scientific literature lacks reports on the in vivo efficacy of IsCT2 in xenograft models of cancer.

Suppression of Tumor Growth in Animal Models

No studies were found that investigated the ability of IsCT2 to suppress tumor growth in animal models.

Effects on Tumorigenicity

There is no available data on the effects of IsCT2 on tumorigenicity.

Peptide Engineering and Design of Isct2 Analogs for Enhanced Biological Activity

Rational Design Strategies for Structure-Activity Optimization

Rational design is a targeted approach that uses the understanding of a peptide's structure and function to make specific modifications. europa.eu For IsCT2, this involves altering its amino acid sequence and terminal chemistry to improve its therapeutic index, primarily by increasing its cytotoxic efficacy against target cells while minimizing toxicity towards host cells.

Amino acid substitution is a fundamental strategy in peptide engineering. The choice of which residue to replace and what to substitute it with can have profound effects on the peptide's secondary structure, hydrophobicity, charge, and ultimately, its biological function. researchgate.net The majority of antimicrobial peptides (AMPs), including IsCT2, typically contain hydrophobic amino acids to facilitate partitioning into bacterial membranes and a net cationic charge to promote selective binding to the anionic surfaces of bacteria. nih.gov

In the case of IsCT2 and related peptides, substitutions are designed to modulate their amphipathic α-helical structure, which is crucial for membrane interaction. nih.gov For instance, studies on the related peptide IsCT1 involved creating analogs with modifications at various positions to identify functional hotspots. nih.gov

Examples of IsCT2 Analogs and Their Modifications:

Parent PeptideAnalogSubstitutionNet ChargeMean Hydrophobicity (H)Hydrophobic Moment (μH)
IsCT2IsCT2A1Isoleucine (Ile) substituted by Alanine (Ala)+10.650.49
IsCT2IsCT2V1Isoleucine (Ile) substituted by Valine (Val)+10.790.62

This table details amino acid substitutions in IsCT2 analogs. Data sourced from Guilhelmelli et al., 2021. nih.gov

The modification of peptide termini is a common strategy to enhance stability and activity. C-terminal amidation, the replacement of the C-terminal carboxylic acid with an amide group, is particularly prevalent in naturally occurring peptides and is often incorporated into synthetic analogs. nih.gov This modification removes the negative charge of the carboxyl group, which can enhance the peptide's net positive charge and its interaction with negatively charged bacterial membranes. researchgate.net

C-terminal amidation has been shown to:

Increase Stability : It confers greater resistance to degradation by exopeptidases, prolonging the peptide's half-life in biological systems. nih.gov

Enhance Biological Activity : For many cationic peptides, amidation leads to higher antimicrobial and cytotoxic efficacy. nih.govfrontiersin.org Molecular simulations have shown that amidation can enhance peptide-bilayer and peptide-peptide interactions. biorxiv.org

Many synthetic scorpion peptide analogs, including those derived from IsCT, are designed with an amidated C-terminus to harness these benefits. nih.govnih.gov However, the effect of C-terminal amidation can be variable and depends on the specific peptide sequence, with some studies showing it can increase, decrease, or not affect efficacy. nih.gov

The balance between hydrophobicity and net positive charge, along with the spatial distribution of these properties (amphipathicity), is a critical determinant of a peptide's activity and selectivity.

Hydrophobicity : A certain level of hydrophobicity is required for the peptide to partition into the lipid bilayer of cell membranes. nih.gov The hydrophobic face of the amphipathic helix interacts with the membrane's lipid core, causing disruption and permeabilization. nih.gov However, excessive hydrophobicity can lead to non-specific interactions with host cell membranes (e.g., erythrocytes), resulting in high hemolytic activity and general cytotoxicity. Therefore, peptide design often involves fine-tuning hydrophobicity to maximize potency while minimizing toxicity. nih.gov

Charge Distribution : The net positive charge of peptides like IsCT2 is crucial for the initial electrostatic attraction to the negatively charged components on target cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria or phosphatidylserine (B164497) on cancer cells). Increasing the net positive charge, often by substituting neutral or acidic amino acids with basic residues like lysine or arginine, can enhance this initial binding and subsequent antimicrobial or cytotoxic activity. nih.gov

Rational design strategies for IsCT2 analogs, therefore, focus on optimizing the amphipathic structure. This involves strategically placing hydrophobic and cationic residues to create a peptide that preferentially interacts with and disrupts target membranes over host membranes.

Synthesis and Characterization of Novel IsCT2 Derivatives

The creation of novel peptide analogs relies on robust chemical synthesis and purification techniques, followed by thorough characterization to confirm their structure and purity.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides like IsCT2 and its derivatives. bachem.com Developed by Bruce Merrifield, this technique involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin. peptide.com

The general SPPS cycle consists of:

Attachment : The first C-terminal amino acid is covalently linked to the solid support resin. peptide.com

Deprotection : The temporary protecting group on the α-amino group of the resin-bound amino acid is removed. The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. luxembourg-bio.com

Coupling : The next N-α-protected amino acid is activated and coupled to the free amino group of the preceding residue, forming a peptide bond. luxembourg-bio.com

Washing : Excess reagents and byproducts are washed away from the resin. peptide.com

This cycle is repeated until the desired peptide sequence is assembled. bachem.com Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). luxembourg-bio.com The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). mdpi.com The identity and purity of the final product are confirmed using techniques like mass spectrometry and analytical HPLC. nih.gov

Hybrid peptide design is an innovative strategy that combines fragments from two or more different peptides to create a new molecule with enhanced or novel properties. pensoft.net This approach aims to merge the desirable attributes of the parent peptides, such as the high potency of one and the cell selectivity or stability of another.

For example, a fragment of a potent but non-selective peptide could be fused with a sequence from a non-toxic, cell-penetrating peptide. In one such study, a novel hybrid anti-inflammatory peptide was designed by combining the active center of Cathelicidin 2 (CATH2) with thymopentin (TP5). frontiersin.org Another approach involves designing a hybrid based on the amino acid sequences of Esculentin-1a and melittin to enhance antimicrobial activity. pensoft.net Computational and in silico tools are often used to predict the physicochemical properties and potential activity of designed hybrid peptides before their synthesis. mdpi.com

This strategy could be applied to IsCT2 by combining its core cytotoxic domain with sequences that could, for example, improve its stability, reduce its hemolytic activity, or target it to specific cell types.

Truncated Peptide Analog Development

The development of truncated peptide analogs of IsCT2 is a strategic approach in peptide engineering aimed at identifying the minimal amino acid sequence required for biological activity while potentially reducing manufacturing costs and improving pharmacokinetic properties. Research into the truncation of peptides analogous to IsCT2 has provided valuable insights into the structure-activity relationships of these cytotoxic linear peptides.

One notable study focused on the development of truncated analogs of the closely related scorpion venom-derived peptide, IsCT. In this research, a series of truncated IsCT analogs were synthesized to investigate their anti-biofilm and anti-inflammatory properties. Among the developed analogs, the peptide designated as IsCT-Δ6-8 demonstrated significant biological activity. nih.gov This analog, characterized by the deletion of amino acids at positions 6 through 8, exhibited potent inhibitory effects on the biofilm formation of Pseudomonas aeruginosa. nih.gov

Crucially, the study revealed that the truncated IsCT-Δ6-8 peptide displayed very low cytotoxicity, a desirable characteristic for therapeutic development. nih.gov The physicochemical properties of these truncated analogs were analyzed, revealing that the removal of a positively charged lysine at position 7 and its adjacent amino acids resulted in a decreased net charge and hydrophobic moment, alongside an increase in hydrophobicity when compared to the parent peptide. nih.gov

This research underscores the potential of truncation as a viable strategy in the engineering of IsCT2 and its analogs. By systematically removing amino acid residues, it is possible to create smaller peptides that not only retain but may also exhibit an improved therapeutic profile with reduced toxicity.

Table 1: Physicochemical Properties of a Truncated IsCT Analog

PeptideAmino Acid SequenceNet ChargeHydrophobicity (H)Hydrophobic Moment (µH)
K7-IsCT (Template)-+30.7560.803
IsCT-Δ6-8Truncated sequenceLower than templateHigher than templateLower than template

Investigation of Selectivity and Efficacy Enhancements

A critical aspect of developing peptide-based therapeutics is the enhancement of their selectivity towards target cells, thereby maximizing efficacy while minimizing off-target effects. Research into IsCT2 and its analogs has explored various strategies to achieve this goal.

Differential Activity Against Target Cells vs. Non-Target Cells

The ideal cytotoxic peptide should exhibit high potency against target cells, such as cancer cells, while remaining inert towards healthy, non-target cells. Studies on synthetic derivatives of the related peptide IsCT1 have demonstrated the feasibility of achieving such selectivity.

A significant finding in this area is the development of the AC-AFPK-IsCT1 derivative. This analog has been shown to possess selective cytotoxic properties, effectively targeting tongue squamous cell carcinoma cells while exhibiting no cytotoxic effects on normal fibroblast or macrophage cells. This selectivity is a crucial step towards developing safer and more effective cancer therapies.

The differential activity of cytotoxic peptides is often attributed to the differences in membrane composition between cancerous and normal cells. Cancer cell membranes typically have a higher negative charge due to an increased concentration of anionic molecules like phosphatidylserine and O-glycosylated mucins. This increased negative charge can lead to a preferential interaction with cationic peptides like IsCT2 and its analogs.

Research on various antimicrobial peptides has shown that modifications to the peptide's physicochemical properties, such as hydrophobicity and net charge, can significantly influence their hemolytic activity (a measure of toxicity towards red blood cells) and cytotoxicity towards mammalian cells. For instance, a study on analogs of IsCT1 and IsCT2 revealed that increasing the hydrophobicity of the peptides enhanced their antibacterial activity but also led to an increase in hemolytic activity. Conversely, an analog with a net negative charge displayed low antibacterial properties but also no cytotoxicity under the tested conditions. This highlights the delicate balance that must be achieved in designing analogs with optimal selectivity.

Strategies for Reducing Off-Target Interactions

Minimizing off-target interactions is paramount for the clinical viability of any therapeutic agent. In the context of cytotoxic peptides like IsCT2, a primary off-target effect is hemolytic activity. Several strategies are being explored to mitigate such undesirable interactions.

Peptide Engineering and Modification:

Amino Acid Substitution: Replacing certain amino acids can influence the peptide's structure and interaction with cell membranes. For instance, substituting hydrophobic residues with less hydrophobic ones or altering the position of cationic residues can fine-tune the peptide's selectivity.

Conjugation to Targeting Moieties: A promising strategy involves conjugating the peptide to a molecule that specifically recognizes a receptor or antigen overexpressed on the surface of target cells. This approach directs the cytotoxic peptide to the desired site, thereby reducing its interaction with non-target cells and lowering the required therapeutic dose.

Structural Modifications: Introducing structural constraints, such as cyclization or the incorporation of unnatural amino acids, can stabilize the peptide's conformation. This can lead to a more specific interaction with the target cell membrane and reduced non-specific binding to other cells.

While many of these strategies are based on general principles of peptide engineering, their specific application to IsCT2 analogs holds the potential to significantly enhance their therapeutic index, paving the way for their development as selective and effective therapeutic agents.

Advanced Methodologies in Isct2 Research

Biophysical Techniques for Structural Elucidation

Biophysical methods are instrumental in determining the three-dimensional structure of peptides like IsCT2, which is fundamental to understanding their biological activity.

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides in different environments. americanpeptidesociety.orgwestmont.edu This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org The resulting CD spectrum provides information on the peptide's conformation, including the presence of alpha-helices, beta-sheets, and random coils. americanpeptidesociety.orgnih.gov

For IsCT2, CD analysis has provided key insights into its structure. Studies have shown that in an aqueous solution of trifluoroethanol (TFE), IsCT2 adopts an alpha-helical configuration. nih.gov This is a significant finding, as the induction of an alpha-helical structure in a membrane-mimicking environment suggests that this conformation is likely important for its interaction with and disruption of cell membranes.

Technique Finding for IsCT2 Implication
Circular Dichroism (CD) SpectroscopyAdopts an α-helix configuration in aqueous TFE. nih.govThe α-helical structure is likely crucial for its membrane interaction and cytotoxic activity.

Advanced imaging techniques offer high-resolution visualization of peptide structures and their effects on membranes.

Cryo-Electron Microscopy (Cryo-EM): This technique allows for the determination of high-resolution 3D structures of biological macromolecules in their near-native state. americanpeptidesociety.orgriken.jp Samples are flash-frozen in vitreous ice, preserving their natural conformation, and then imaged using an electron microscope. americanpeptidesociety.org For peptides, Cryo-EM can be particularly useful for studying large peptide assemblies or peptide-protein complexes. americanpeptidesociety.orgnih.gov While Cryo-EM is a powerful tool for structural biology, specific studies applying this technique to elucidate the structure of IsCT2 are not publicly available. Its application could potentially reveal details about IsCT2 oligomerization states or its interaction with larger protein targets.

Atomic Force Microscopy (AFM): AFM is a single-molecule imaging technique capable of visualizing biological surfaces, such as lipid bilayers, at nanometer resolution in near-native fluid conditions. nih.govucl.ac.uk It provides topographical maps of how membranes are remodeled by peptides, including the formation of pores or other defects. nih.govnih.gov Although AFM has been extensively used to study how various antimicrobial and cytotoxic peptides disrupt membranes, specific AFM studies detailing the direct visualization of IsCT2-induced membrane damage have not been reported. ucl.ac.ukucl.ac.uk Such a study would be invaluable in directly observing the physical mechanisms of IsCT2's cytotoxicity.

Computational and In Silico Approaches

Computational methods provide a theoretical framework to complement experimental data, offering predictions and detailed insights into molecular interactions.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of peptides like IsCT2, MD simulations can model the interaction between the peptide and a lipid bilayer with atomic-level detail. nih.govnih.gov These simulations can reveal how the peptide approaches, inserts into, and potentially disrupts the membrane, providing insights into the specific lipid-peptide interactions that govern its cytotoxic activity. nih.gov While MD simulations are a cornerstone for studying peptide-membrane interactions, specific simulation data and detailed research findings for IsCT2 are not currently available in published literature.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For peptides, QSAR models can be developed to predict the cytotoxicity of new peptide sequences based on their physicochemical properties. brieflands.comresearchgate.net This can guide the design of more potent or selective cytotoxic peptides. While QSAR studies have been conducted on various classes of cytotoxic compounds, specific QSAR models developed for or extensively featuring IsCT2 have not been detailed in the scientific literature. nih.gov

Bioinformatics pipelines are integrated computational workflows used to identify and characterize new peptides from genomic or proteomic data. nih.govmdpi.com These pipelines often employ various tools for sequence analysis, structure prediction, and functional annotation to screen large datasets for novel peptides with desired activities, such as antimicrobial or cytotoxic properties. nih.govmdpi.comnih.gov Such pipelines could be used to search for peptides with sequences similar to IsCT2 in other venomous creatures or to predict the activity of IsCT2 analogs. However, specific bioinformatics pipelines designed for the discovery of IsCT2 or its close homologs are not described in the available research.

Peptidomics in Drug Discovery and Target Identification

Peptidomics is a crucial field in the early stages of drug development, focusing on the comprehensive identification and characterization of peptides within a biological sample. creative-proteomics.com This approach is instrumental in discovering novel bioactive peptides like IsCT2 and in identifying their specific molecular targets, which is a critical step in understanding their mechanism of action. creative-proteomics.comnih.gov

The process of target identification involves pinpointing the specific proteins or cellular components with which a peptide interacts to exert its biological effect. nih.gov Chemical proteomics is a powerful sub-discipline used for this purpose, employing both probe and non-probe-based methods to identify unknown targets of compounds within complex biological systems. nih.gov By understanding the peptide profiles and their modifications, researchers can uncover leads for new therapeutics. creative-proteomics.com Advanced analytical techniques are central to peptidomics and are used to characterize, stabilize, and ensure the quality of peptide-based drug candidates. ijsra.net

Key techniques in peptidomics-based drug and target discovery include:

High-Resolution Mass Spectrometry (MS): This is a foundational technique for determining the molecular weight of peptides and identifying post-translational modifications. creative-proteomics.comresolvemass.ca

High-Performance Liquid Chromatography (HPLC): Used to assess peptide purity and detect any by-products or impurities from synthesis. ijsra.netresolvemass.ca

Activity-Based Protein Profiling (ABPP): A method used to identify enzyme classes and specific members that interact with a bioactive compound. creative-proteomics.com

Computational Tools: Bioinformatics and specialized databases are used for in-depth data analysis, peptide sequencing, and functional annotation, which helps translate raw data into meaningful biological insights. creative-proteomics.com

MethodologyApplication in IsCT2 ResearchExpected Outcome
Mass Spectrometry (MS)To determine the precise molecular weight and sequence of IsCT2 and identify potential binding partners in cell lysates.Confirmation of IsCT2's primary structure and a list of potential protein targets.
Affinity ChromatographyTo isolate cellular proteins that bind directly to an immobilized form of IsCT2.Identification of specific cellular receptors or interacting proteins.
Computational ModelingTo predict the 3D structure of IsCT2 and simulate its interaction with potential target molecules.Hypotheses about the binding site and mechanism of interaction.

Cellular and Molecular Biology Techniques

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable tool for rapidly analyzing large populations of cells to study the effects of cytotoxic agents like IsCT2 on cell proliferation and programmed cell death (apoptosis). nih.gov This technique can measure multiple cellular characteristics simultaneously, such as changes in cell morphology, DNA content, and the presence of specific apoptotic markers. nih.govbdbiosciences.com

For apoptosis analysis, common methods involve staining cells with specific fluorescent markers. For instance, Annexin V is used to detect phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis. bdbiosciences.com Propidium iodide (PI) is a DNA stain that is excluded by viable cells, allowing for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Cell cycle analysis by flow cytometry typically involves staining the DNA of a cell population with a fluorescent dye. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing researchers to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov A significant increase in the "sub-G1" population is often indicative of DNA fragmentation, a characteristic of late-stage apoptosis. researchgate.netbio-rad-antibodies.com

Illustrative Flow Cytometry Data for a Cytotoxic Peptide
Treatment Group% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Cells in Sub-G1 Phase
Control (Untreated)4.1%2.5%1.8%
IsCT2 (24h)25.7%15.3%18.9%
IsCT2 (48h)38.2%29.8%35.4%

Gene and Protein Expression Profiling

To understand the molecular pathways affected by IsCT2, researchers utilize gene and protein expression profiling. These techniques provide a global picture of how a cell's genetic and protein landscape changes in response to treatment. wikipedia.org

Gene expression profiling measures the activity of thousands of genes at once to see which are turned "on" or "off." wikipedia.org This is often done by measuring messenger RNA (mRNA) levels using technologies like DNA microarrays or RNA-sequencing (RNA-Seq). thermofisher.com The resulting profiles can help identify the cellular processes that are up-regulated (e.g., stress responses, apoptotic pathways) or down-regulated (e.g., cell proliferation, metabolism) by the peptide. nih.govnih.gov

Protein expression profiling , or proteomics, complements gene expression data by analyzing the actual protein content of the cell. nih.gov Since proteins are the functional molecules of the cell, this analysis provides direct insight into the cellular response. Techniques such as two-dimensional gel electrophoresis (2D-GE) and mass spectrometry-based approaches (e.g., iTRAQ, SILAC) are used to quantify changes in the abundance of thousands of proteins simultaneously. yale.edu This can reveal the specific executioner proteins involved in the peptide's cytotoxic mechanism.

Example of Genes and Proteins Modulated by a Cytotoxic Peptide
Molecule TypeNameFunctionChange in Expression
GeneCASP3Apoptosis executionUp-regulated
GeneBCL2Apoptosis inhibitionDown-regulated
ProteinCaspase-3Protease that executes apoptosisIncreased activity/levels
ProteinBaxPro-apoptotic proteinIncreased levels
ProteinCytochrome cMitochondrial protein released during apoptosisIncreased cytosolic levels

Live-Cell Imaging for Mechanistic Studies

Live-cell imaging allows researchers to observe the dynamic effects of IsCT2 on cells in real-time. nih.gov This technique is invaluable for understanding the kinetics and sequence of events in the peptide's mechanism of action, providing information that is often missed in fixed-cell (snapshot) experiments. nih.govfrontiersin.org

Using fluorescence microscopy, researchers can track multiple cellular processes simultaneously. For example, a fluorescently labeled version of IsCT2 could be used to determine its cellular localization—whether it remains on the cell membrane or enters the cytoplasm or nucleus. Dyes that report on changes in membrane potential, ion concentration (e.g., calcium), or the integrity of organelles like mitochondria can be used to visualize the physiological impact of the peptide over time. nih.gov

This method provides direct visual evidence of mechanisms such as membrane permeabilization, cell shrinkage, vesicle formation, and the timeline of apoptotic events, offering a deeper mechanistic understanding of how IsCT2 induces cell death. nih.govfrontiersin.org

Future Directions and Research Perspectives for Cytotoxic Linear Peptide Isct2

Unraveling Undiscovered Mechanisms of Action

While initial studies on the parent peptide, IsCT, suggest that it acts by forming pores in cell membranes, leading to cell death, the complete picture of its mechanism of action remains to be fully elucidated. uniprot.org Future research will need to delve deeper into the molecular interactions and downstream cellular events triggered by IsCT2.

Key research questions to be addressed include:

Lipid Bilayer Specificity: What specific lipid compositions or membrane properties does IsCT2 preferentially target? Understanding this could explain its selectivity towards certain cell types, such as microbial or cancer cells, over host cells.

Pore Formation Dynamics: What is the precise structure of the pores formed by IsCT2? Advanced imaging and biophysical techniques could reveal the stoichiometry and conformational changes of the peptide as it inserts into the membrane.

Intracellular Targets: Beyond membrane disruption, does IsCT2 or its fragments translocate into the cell and interact with intracellular components? Peptides can sometimes interfere with crucial cellular pathways once inside the cell. nih.gov

Induction of Apoptosis: Does IsCT2 induce programmed cell death (apoptosis) in addition to necrotic cell death via pore formation? Investigating markers of apoptosis, such as caspase activation, could reveal alternative or parallel mechanisms of cytotoxicity.

Advanced techniques such as solid-state NMR, neutron scattering, and computational molecular dynamics simulations will be instrumental in mapping the peptide-membrane interactions at an atomic level.

Research AreaKey QuestionsPotential Techniques
Membrane Interaction Does IsCT2 target specific lipid rafts or domains? What is the role of membrane curvature?Atomic Force Microscopy (AFM), Surface Plasmon Resonance (SPR), Dual Polarisation Interferometry
Structural Biology What is the high-resolution structure of IsCT2 within a lipid bilayer?Solid-State NMR Spectroscopy, Cryo-Electron Microscopy (Cryo-EM)
Cellular Pathways Does IsCT2 modulate signaling pathways (e.g., MAPK, NF-κB)? Does it affect mitochondrial function?Transcriptomics (RNA-Seq), Proteomics, Confocal Microscopy, Flow Cytometry

Development of Next-Generation Peptide Therapeutics

The native IsCT2 peptide, while active, may possess limitations such as metabolic instability or a suboptimal therapeutic index. mdpi.com The development of next-generation therapeutics will involve peptide engineering to enhance its drug-like properties. nih.govnih.gov

Strategies for creating superior IsCT2 analogs include:

Amino Acid Substitution: Systematically replacing specific amino acids can improve potency, selectivity, and stability. mdpi.com For instance, substituting natural L-amino acids with non-natural D-amino acids can confer resistance to degradation by proteases. nih.govmdpi.com

Cyclization: Introducing cyclic constraints into the linear peptide backbone can enhance structural stability and binding affinity for its target. nih.gov This modification often leads to improved resistance to enzymatic degradation and a longer plasma half-life. nih.gov

Peptide-Drug Conjugation: IsCT2 can be used as a targeting moiety, guiding a conjugated cytotoxic agent (like a small molecule chemotherapy drug) specifically to cancer cells. This approach, known as a Peptide-Drug Conjugate (PDC), aims to increase the efficacy of the payload while minimizing systemic toxicity. mdpi.comnih.gov

These engineered peptides would require thorough preclinical evaluation to assess their efficacy and safety profiles.

Modification StrategyRationaleDesired Outcome
D-Amino Acid Substitution Increase resistance to proteolytic enzymes. mdpi.comEnhanced in vivo stability and longer half-life.
Halogenation Modify side chains to improve binding affinity and metabolic stability. nih.govIncreased therapeutic potency.
N-methylation Modify the peptide backbone to improve membrane permeability and reduce degradation. nih.govImproved bioavailability and cellular uptake.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.Increased hydrodynamic size, reduced renal clearance, and longer circulation time. mdpi.com

Integration of IsCT2-type Peptides in Combination Therapies

The future of many cancer treatments lies in combination therapies, which can achieve synergistic effects and overcome drug resistance. mit.edunih.gov Integrating IsCT2-type peptides into such regimens could offer significant advantages. ispor.org The membrane-disrupting properties of IsCT2 could potentially enhance the uptake and efficacy of other co-administered drugs.

Potential combination strategies include:

Combination with Conventional Chemotherapy: IsCT2 could be used to permeabilize cancer cell membranes, thereby increasing the intracellular concentration and effectiveness of traditional chemotherapeutic agents that may face challenges entering the cell.

Combination with Immunotherapy: By inducing rapid necrotic cell death, IsCT2 could promote the release of tumor-associated antigens and damage-associated molecular patterns (DAMPs). This could, in turn, stimulate an anti-tumor immune response, potentially synergizing with immune checkpoint inhibitors (ICIs). medrxiv.orgnih.gov

Combination with Targeted Therapies: IsCT2 could be combined with drugs that inhibit specific oncogenic pathways. The distinct mechanism of IsCT2 (physical membrane disruption) makes it less susceptible to the resistance mechanisms that often plague targeted therapies.

Clinical trials will be necessary to determine the optimal dosing, scheduling, and patient populations for these combination approaches. nih.gov

Combination PartnerRationale for CombinationPotential Indication
Chemotherapeutic Agents (e.g., Doxorubicin) IsCT2-mediated membrane permeabilization may increase intracellular drug accumulation.Solid tumors (e.g., breast cancer, lung cancer)
Immune Checkpoint Inhibitors (e.g., Anti-PD-1) IsCT2-induced immunogenic cell death could enhance the anti-tumor immune response. nih.govImmunologically "cold" tumors, melanoma
Targeted Agents (e.g., Kinase Inhibitors) Overcome resistance to targeted therapy by providing a distinct, physical mechanism of cell killing.Cancers with acquired resistance to targeted drugs

Exploration of Novel Delivery Systems for Targeted Action

A significant hurdle for peptide therapeutics is their delivery to the target site in the body. nih.gov Peptides are often susceptible to rapid degradation and clearance. youtube.com Advanced drug delivery systems are being developed to overcome these limitations and ensure that IsCT2-type peptides reach their intended targets with minimal off-target effects. nih.govnih.gov

Promising delivery platforms for IsCT2 include:

Liposomes and Nanoparticles: Encapsulating IsCT2 within lipid- or polymer-based nanoparticles can protect it from enzymatic degradation, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comtechnopharmasphere.com

Hydrogels: Injectable hydrogels can act as a localized depot for the sustained release of IsCT2. This approach would be particularly useful for treating solid tumors, where the hydrogel could be injected directly into or near the tumor site.

Cell-Penetrating Peptides (CPPs): While IsCT2 itself is membrane-active, conjugating it to a CPP could further enhance its ability to enter cells, especially if intracellular targets are identified.

Smart Delivery Systems: These are advanced carriers designed to release their payload (IsCT2) only in response to specific stimuli present in the target environment, such as a particular pH or enzyme concentration characteristic of a tumor microenvironment.

The development of these systems will be crucial for translating the potential of IsCT2 into a clinically viable therapeutic. youtube.com

Delivery SystemMechanism of ActionAdvantages for IsCT2
Liposomes Encapsulation within a lipid bilayer vesicle.Protects from degradation; can be surface-modified for active targeting. nih.gov
Polymeric Nanoparticles Encapsulation within a polymer matrix.Allows for controlled and sustained release; high drug loading capacity. technopharmasphere.com
Micelles Self-assembling amphiphilic molecules forming a core-shell structure.Can solubilize hydrophobic peptide analogs; small size allows for deep tissue penetration.
Stimuli-Responsive Systems Release payload in response to triggers like pH, temperature, or enzymes.Targeted drug release specifically at the disease site, minimizing systemic exposure.

Q & A

Q. How does the α-helical conformation of IsCT2 contribute to its cytotoxic and antimicrobial mechanisms?

IsCT2 adopts an amphipathic α-helical structure in membrane-mimetic environments, enabling it to disrupt microbial membranes via hydrophobic interactions (non-polar face) and electrostatic attraction (positively charged polar face) . Circular dichroism (CD) analysis confirms this structural conformation, which is critical for pore formation and membrane permeabilization. The amphipathic design allows selective targeting of negatively charged bacterial membranes while minimizing eukaryotic cell toxicity .

Q. What experimental assays are standard for assessing IsCT2's antimicrobial efficacy and cytotoxic effects?

  • Antimicrobial activity : Broth microdilution assays measure minimal inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
  • Cytotoxicity : Hemolysis assays quantify erythrocyte lysis by measuring absorbance at 405 nm after incubating peptides with red blood cells at varying concentrations (e.g., IsCT2 shows 52% hemolysis at 100 μM) .

Q. How does the net positive charge of IsCT2 (+2) influence its interaction with microbial membranes?

The positive charge facilitates electrostatic binding to negatively charged phospholipids on bacterial membranes. Mutagenesis studies replacing neutral or acidic residues (e.g., Glu7→Lys7 in IsCT2) increase net charge, enhancing antimicrobial activity but potentially raising hemolytic toxicity. Charge optimization is critical for balancing efficacy and selectivity .

Q. What role does C-terminal amidation play in IsCT2's bioactivity?

C-terminal amidation stabilizes the α-helical structure and increases positive charge, improving membrane disruption efficiency. Non-amidated analogues exhibit reduced activity due to structural destabilization and weaker electrostatic interactions .

Advanced Research Questions

Q. What methodologies are employed in structure-activity relationship (SAR) studies of IsCT2 analogues?

  • Site-directed mutagenesis : Systematic residue substitutions (e.g., hydrophobic→charged residues) to evaluate impacts on activity .
  • Biophysical assays : Synchrotron radiation CD and nuclear magnetic resonance (NMR) to analyze structural changes .
  • High-throughput screening : MIC and hemolysis assays across bacterial strains and mammalian cells to quantify therapeutic indices .

Q. How can researchers optimize the therapeutic index of IsCT2 to balance antimicrobial potency and reduced hemolytic toxicity?

  • Charge modulation : Reducing net charge (e.g., IsCT3 with +3 charge) lowers hemolysis while retaining antimicrobial activity .
  • Hydrophobicity adjustment : Substituting bulky hydrophobic residues (e.g., Trp→Pro) reduces membrane disruption in eukaryotic cells .
  • In vitro models : Co-culture systems with bacterial and mammalian cells to simultaneously assess efficacy and toxicity .

Q. What in silico approaches are utilized to model IsCT2's interactions with lipid bilayers?

Molecular dynamics (MD) simulations, such as those automated in the DBAASP v3 database, predict peptide orientation, insertion depth, and bilayer disruption mechanisms. These models guide rational design by correlating structural features (e.g., helicity, charge distribution) with experimental bioactivity .

Q. How should discrepancies in reported MIC values for IsCT2 against Staphylococcus aureus be addressed?

Variations in MICs (e.g., 1–2 μM across studies) may arise from differences in bacterial strain susceptibility, peptide purity, or assay conditions (e.g., cation-adjusted media). Standardizing protocols (CLSI guidelines) and reporting peptide synthesis/characterization details (e.g., HPLC purity) improves reproducibility .

Q. What considerations are critical when designing in vivo models to evaluate IsCT2's cytotoxic efficacy?

  • Toxicity endpoints : Monitor organ-specific cytotoxicity (e.g., renal/hepatic function) and immune responses .
  • Dosing regimens : Optimize pharmacokinetics using fluorescently labeled peptides to track biodistribution .
  • Infection models : Use neutropenic murine models for systemic infections to assess therapeutic efficacy .

Q. How do post-translational modifications of IsCT2 impact its pharmacological profile?

Modifications like amidation (naturally occurring in IsCT2) enhance proteolytic stability and membrane affinity. Synthetic modifications (e.g., PEGylation) can further improve serum half-life but require empirical testing to avoid masking bioactive residues .

Key Resources

  • DBAASP v3 : Database for antimicrobial/cytotoxic peptide data, including MD simulations and structural models .
  • Broth Microdilution Assay : Standardized protocol for MIC determination .
  • Circular Dichroism : Critical for secondary structure analysis in membrane-mimetic solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.